molecular formula C18H17NO4 B1208463 Actinodaphnine CAS No. 517-69-1

Actinodaphnine

Cat. No. B1208463
CAS RN: 517-69-1
M. Wt: 311.3 g/mol
InChI Key: VYJUHRAQPIBWNV-LBPRGKRZSA-N
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Description

Actinodaphnine is an organic heteropentacyclic compound . It has a molecular formula of C18H17NO4 and a molecular weight of 311.3319 . It is also known by other names such as (S)-11-Methoxy-6,7,7a,8-tetrahydro-5H-[1,3]dioxolo[4’,5’:4,5]benzo[1,2,3-de]benzo[g]quinolin-10-ol .


Molecular Structure Analysis

The IUPAC Standard InChI for Actinodaphnine is InChI=1S/C18H17NO4/c1-21-14-7-11-10(5-13(14)20)4-12-16-9(2-3-19-12)6-15-18(17(11)16)23-8-22-15/h5-7,12,19-20H,2-4,8H2,1H3 . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

Actinodaphnine has a molecular formula of C18H17NO4 and a molecular weight of 311.3319 . More detailed physical and chemical properties may be available in specialized databases or literature.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

Actinodaphnine, extracted from Cinnamomum insularimontanum, shows cytotoxicity against certain cancers. In a study on human hepatoma Mahlavu cells, actinodaphnine treatment induced apoptosis (programmed cell death) through increased nitric oxide and reactive oxygen species, disruption of mitochondrial transmembrane potential, and activation of caspases. This suggests its potential as a therapeutic agent in hepatoma treatment (Hsieh et al., 2006).

Vascular Alpha-Adrenoceptor Antagonism

N-methyl-actinodaphnine, derived from Illigera luzonensis, has been studied for its vascular alpha-adrenoceptor antagonism. It showed competitive antagonism in rat thoracic aorta against contractions induced by phenylephrine and clonidine, indicating its potential as a vasodilator or for blood pressure regulation (Guh et al., 1995).

Antipyretic and Analgesic Actions

A study investigated the antipyretic (fever-reducing) and analgesic (pain-relieving) properties of actinodaphnine. It was observed that actinodaphnine reduced body temperature and alleviated fever in animal models, also showing an ability to increase pain threshold, suggesting potential applications in fever and pain management (Hong et al., 1988).

Quality Control in Herbal Medicines

In the quality control of herbal medicines such as Illigera aromatica and Illigera henryi, actinodaphnine plays a significant role. A study developed a proton quantitative nuclear magnetic resonance method for determining the content of actinodaphnine in these herbs, highlighting its importance in herbal medicine quality assurance (Dong et al., 2018).

Antiplatelet Aggregation and Vasorelaxant Activities

Actinodaphnine demonstrated significant antiplatelet aggregation and vasorelaxant activities in a study involving several aporphines. These findings suggest potential therapeutic applications in cardiovascular diseases, particularly in the prevention of blood clots and the management of hypertension (Chen et al., 1997).

Inhibition of Dipeptidyl Peptidase-4 Enzyme

Actinodaphnine showed inhibitory effects on dipeptidyl peptidase-4 (DPP-4) enzyme activity in breast cancer cell lines, indicating its potential as a therapeutic agent for type 2 diabetes mellitus. This study also highlighted its role in the regulation of human immunity and metabolism (Sukma et al., 2018).

Molecular Docking for Diabetes Management

In silico studies involving molecular docking techniques identified actinodaphnine as a compound with potential for managing hyperglycemia. It showed binding ability towards alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism, suggesting its utility in diabetes treatment (Jhong et al., 2015).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

properties

IUPAC Name

(12S)-17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-14-7-11-10(5-13(14)20)4-12-16-9(2-3-19-12)6-15-18(17(11)16)23-8-22-15/h5-7,12,19-20H,2-4,8H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJUHRAQPIBWNV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C[C@H]3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965974
Record name 11-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Actinodaphnine

CAS RN

517-69-1
Record name (+)-Actinodaphnine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Actinodaphnine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACTINODAPHNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227M8EVC3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
404
Citations
TP Ghose, S Krishna, E Schlittler - Helvetica Chimica Acta, 1934 - Wiley Online Library
… We then oxidized actinodaphnine methine with concentrated … already been stated that actinodaphnine contains one methoxyl and … By oxidizing the fully methylated actinodaphnine we …
Number of citations: 11 onlinelibrary.wiley.com
JH Guh, FN Ko, SM Yu, YC Wu, CM Teng - European journal of …, 1995 - Elsevier
… In a functional study, N-methyl-actinodaphnine … -actinodaphnine (1 and 10 μM); however, it had no effect on cyclic AMP and cyclic GMP contents. Additionally, N-methyl-actinodaphnine …
Number of citations: 30 www.sciencedirect.com
TJ Hsieh, TZ Liu, FJ Lu, PY Hsieh, CH Chen - Food and chemical …, 2006 - Elsevier
… by actinodaphnine in human hepatoma Mahlavu cells. Treatment with actinodaphnine dose-… Our data also demonstrated that actinodaphnine down-regulated activity of nuclear factor …
Number of citations: 31 www.sciencedirect.com
KS Chen, YC Wu, CM Teng, FN Ko… - Journal of natural …, 1997 - ACS Publications
… Further separation and purification by silica gel column chromatography furnished eight active compounds, actinodaphnine (1), 8 N-methylactinodaphnine (2), 9 launobine (3), 3 …
Number of citations: 70 pubs.acs.org
DH Hey, LC Lobo - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
An improved method has been developed for the synthesis of N-2-arylethyl-o-nitroarylacetamides which is illustrated by the preparation of seven members of this class. Contrary to the …
Number of citations: 22 pubs.rsc.org
JW Dong, XJ Li, JY Shi, KQ Liu - Journal of natural medicines, 2019 - Springer
… Actinodaphnine, the major bioactive alkaloid, plays an … the content of actinodaphnine in I. aromatica and I. henryi. … based methods for quantitation of actinodaphnine in I. aromatica …
Number of citations: 5 link.springer.com
BAR Sukma, D Indarto, YH Suselo - AIP Conference Proceedings, 2018 - pubs.aip.org
… actinodaphnine has a better interaction with the DPP-4 enzyme than sitagliptin, a DPP-4 inhibitor. Actinodaphnine … Therefore, this study aimed to investigate the effect of actinodaphnine …
Number of citations: 5 pubs.aip.org
IL Tsai, YF Liou, ST Lu - Gaoxiong yi xue ke xue za zhi= The …, 1989 - europepmc.org
A screening test of antimicrobial activities for some of the isoquinoline alkaloids and their first and second Hofmann elimination products was conducted in this study. Results showed …
Number of citations: 54 europepmc.org
KS Chen, FN Ko, CM Teng, YC Wu - Planta medica, 1996 - thieme-connect.com
… (-)-Norannuradhapurine HBr, xylopine, N-methyllaurotetanine, and actinodaphnine showed … oxide, oxoglaucine, boldine, and actinodaphnine showed vasorelaxing action in rat thoracic …
Number of citations: 72 www.thieme-connect.com
CH Jhong, J Riyaphan, SH Lin, YC Chia, CF Weng - Biofactors, 2015 - Wiley Online Library
… As IC 50 activity of Acarbose at 3,000 µM concentration levels revealed that, Curcumin had a higher correlation inhibitor rate than the other compound Actinodaphnine (Table 3). In …
Number of citations: 177 iubmb.onlinelibrary.wiley.com

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